
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both tert-butyl and isopropyl groups attached to an amino-propanol backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(1-methylethyl)aniline with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amino-propanol compounds.
科学研究应用
1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism.
相似化合物的比较
Similar Compounds
- 1-((1,1-Dimethylethyl)amino)-2-propanol
- 3-((2-(1-methylethyl)phenyl)amino)-2-propanol
- 1-((1,1-Dimethylethyl)amino)-3-phenyl-2-propanol
Uniqueness
Compared to similar compounds, 1-((1,1-Dimethylethyl)amino)-3-((2-(1-methylethyl)phenyl)amino)-2-propanol stands out due to its unique combination of tert-butyl and isopropyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
98599-15-6 |
|---|---|
分子式 |
C16H28N2O |
分子量 |
264.41 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-(2-propan-2-ylanilino)propan-2-ol |
InChI |
InChI=1S/C16H28N2O/c1-12(2)14-8-6-7-9-15(14)17-10-13(19)11-18-16(3,4)5/h6-9,12-13,17-19H,10-11H2,1-5H3 |
InChI 键 |
YRZFJOXDDNCCDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1NCC(CNC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)
![6,6-Dimethylspiro[2.5]octane](/img/structure/B14343796.png)
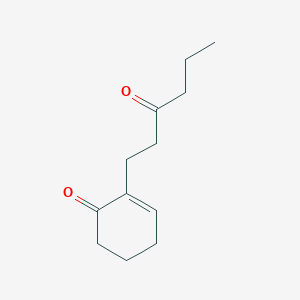


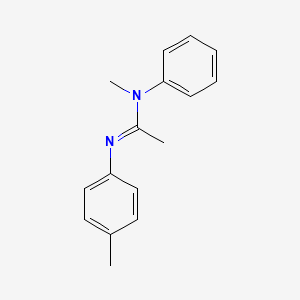
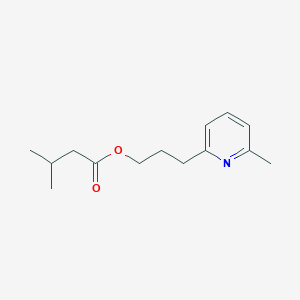
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
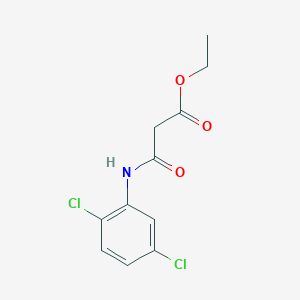
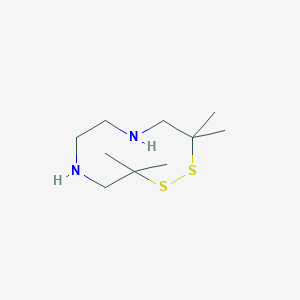

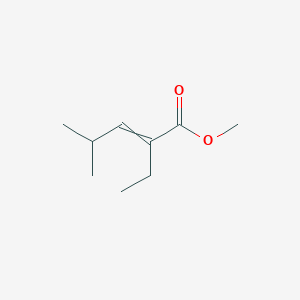
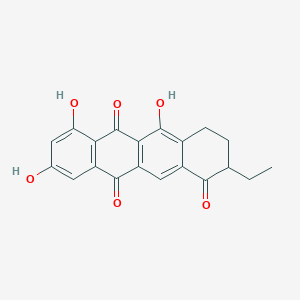
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
